molecular formula C13H17N5O3S B2403328 5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891128-44-2

5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2403328
CAS No.: 891128-44-2
M. Wt: 323.37
InChI Key: QXMUWIHCTJAOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetic small molecule based on the [1,2,4]triazolo[4,3-a]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry . This scaffold is isoelectronic with purines, allowing derivatives to function as potential bioisosteres, which can be exploited to target enzyme active sites like those of kinases . The structure incorporates a morpholino group and a thioether chain, which may influence its physicochemical properties and bioavailability. The [1,2,4]triazolo[4,3-a]pyrimidine core is known to exhibit a range of biological activities. For instance, structurally related compounds have been developed as potent, orally active inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes . Other derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), highlighting the scaffold's utility in oncology research . The presence of multiple nitrogen atoms in the core structure also grants this class of compounds metal-chelating properties, which can be utilized in the design of novel therapeutic agents or chemical probes . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-8-9(2)18-12(14-11(8)20)15-16-13(18)22-7-10(19)17-3-5-21-6-4-17/h3-7H2,1-2H3,(H,14,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMUWIHCTJAOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)N3CCOCC3)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetic compound belonging to the class of triazolopyrimidines. This class has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 284.36 g/mol. The compound features a triazolo-pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer properties by inhibiting key kinases involved in cancer progression. In particular, studies have demonstrated that compounds structurally similar to 5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one show promising inhibitory effects on c-Met kinase and various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Triazolo-Pyrimidine Derivatives

CompoundCell LineIC50 (μM)
Compound 12eA549 (Lung)1.06 ± 0.16
Compound 12eMCF-7 (Breast)1.23 ± 0.18
Compound 12eHeLa (Cervical)2.73 ± 0.33

The above data shows that certain derivatives exhibit low IC50 values against various cancer cell lines, indicating potent cytotoxicity .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, compound 12e was shown to induce late apoptosis in A549 cells and cause G0/G1 phase arrest . This suggests that similar mechanisms may be applicable to 5,6-dimethyl-3-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one.

Other Biological Activities

Beyond anticancer properties, triazolopyrimidine derivatives have also been investigated for their antibacterial and anti-inflammatory activities. The presence of the morpholino group may enhance solubility and bioavailability, potentially increasing therapeutic efficacy.

Case Studies

A recent study focused on the synthesis and biological evaluation of various triazolo-pyrimidine derivatives showed that modifications at specific positions could significantly alter their biological activity . These findings underscore the importance of structural optimization in enhancing the pharmacological profiles of such compounds.

Comparison with Similar Compounds

Key Observations :

  • The morpholine group in S3-TP () improved electrochemical stability, suggesting similar benefits for the target compound .
  • Thioether-linked substituents (as in the target) may confer distinct redox properties compared to methyl-linked analogs like S3-TP.

Regioselectivity and Angular vs. Linear Isomers

Triazolopyrimidinones exist as angular ([1,2,4]triazolo[4,3-a]pyrimidin-7-ones) or linear ([1,2,4]triazolo[4,3-a]pyrimidin-5-ones) regioisomers. The target compound is an angular 7(8H)-one, which aligns with derivatives synthesized via Retro Diels-Alder (RDA) protocols in and .

  • Angular Isomers (e.g., 4a–h in ): Synthesized from norbornene-condensed precursors, these exhibit unique electronic profiles due to fused bicyclic systems .
  • Linear Isomers (e.g., 3a–e in ) : Derived from thiouracil reactions, these lack the steric and electronic effects of angular fused systems .

Implications : Angular isomers like the target compound may show enhanced binding to biological targets compared to linear analogs due to conformational rigidity .

Morpholine-Containing Derivatives

Morpholine is a common pharmacophore in drug design. Comparative examples include:

  • Compound 21 () : 3-Hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one. Its morpholine-like pyrazine core contributes to bioactivity in kinase inhibition .
  • Compound 71 () : Features a trifluoromethyl-triazolo-pyrazine core with morpholine-derived substituents, highlighting the role of electronegative groups in target engagement .

Comparison: The target compound’s morpholino-2-oxoethyl thioether may offer superior metabolic stability compared to simpler morpholinomethyl groups (e.g., S3-TP) due to the ester functionality .

Research Findings and Pharmacological Potential

  • Antitumor Activity: Angular triazolopyrimidinones () showed cytotoxicity against cancer cell lines, likely via kinase or topoisomerase inhibition .
  • Antimicrobial Activity: Derivatives like 8-cyano-6-methyl-2,3-dihydro-3-thioxo-triazolo[4,3-a]pyrimidinones () exhibited antimicrobial effects, suggesting the thioether group in the target compound may enhance this property .
  • Electrochemical Behavior : S3-TP () demonstrated reversible redox cycles, implying that the target compound’s thioether linkage could similarly influence its pharmacokinetics .

Preparation Methods

One-Pot Sequential Functionalization

A streamlined approach combines chlorination, thiolation, and alkylation in a single reactor:

  • Chlorination-Thiolation : POCl₃ and NaSH are sequentially added to the core structure in DMF at 60°C.
  • Alkylation : 2-Chloroacetyl morpholine is introduced without intermediate isolation.
    Yield : 60–65% (lower due to competing side reactions).

Solid-Phase Synthesis

Immobilization of the pyrimidinone core on Wang resin enables stepwise functionalization:

  • Resin Loading : Core structure is attached via a hydroxymethyl linker.
  • On-Resin Reactions : Sequential thiolation and alkylation are performed, followed by cleavage with trifluoroacetic acid (TFA).
    Yield : 55–60% (suitable for combinatorial libraries).

Data Tables: Reaction Optimization and Yield Comparison

Table 1. Optimization of Core Cyclocondensation

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition
Temperature (°C) 100 120 140 120
Time (h) 6 8 10 8
Solvent Acetic Acid EtOH DMF Acetic Acid
Yield (%) 65 82 50 82

Table 2. Alkylation Efficiency with Different Bases

Base Solvent Time (h) Yield (%) Purity (%)
K₂CO₃ Acetone 12 70 98
NaHCO₃ Acetone 24 45 85
DBU THF 6 60 90

Challenges and Mitigation Strategies

  • Instability of 3-Mercapto Intermediate :
    Exposure to air causes oxidation to disulfides. Conduct reactions under nitrogen atmosphere and use fresh NaSH.

  • Low Alkylation Yields :
    Steric hindrance at position 3 necessitates excess 2-chloroacetyl morpholine (1.5 equiv) and prolonged reaction times (18 hours).

  • Byproduct Formation : Chromatographic purification (silica gel, gradient elution) effectively removes acetylated byproducts.

Q & A

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) :
    • Replacing morpholino with piperidine (e.g., in analogous compounds) alters steric and electronic profiles, potentially affecting target binding .
    • Oxidation of the thioether to sulfone may increase electrophilicity, impacting enzyme inhibition (e.g., kinase or protease targets) .
  • Experimental Design : Use computational modeling (e.g., molecular docking) to predict interactions with biological targets before synthesizing derivatives .

What analytical techniques are essential for characterizing this compound and its derivatives?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Key signals include the morpholino carbonyl (~170 ppm in ¹³C NMR) and triazole proton resonances (~8–9 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 337.40 g/mol for the base compound) and detects isotopic patterns .

Q. Advanced Research Focus

  • X-ray Crystallography : Resolves conformational flexibility of the triazolopyrimidine core and intermolecular interactions in solid-state formulations .
  • HPLC-PDA/MS : Quantifies impurities and degradation products under stressed conditions (e.g., pH, temperature) for stability studies .

How can contradictory data on biological activity be resolved in preclinical studies?

Q. Advanced Research Focus

  • Assay Variability : Test compound solubility in assay buffers (e.g., DMSO vs. aqueous solutions) to address false negatives/positives .
  • Target Selectivity : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism of action. For example, if initial data suggest kinase inhibition, validate with ATP-competitive binding assays .
  • Metabolite Interference : Perform LC-MS/MS to identify active metabolites that may contribute to off-target effects .

What in vitro models are suitable for evaluating its pharmacokinetic (PK) properties?

Q. Advanced Research Focus

  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption. A Papp value >1 × 10⁻⁶ cm/s indicates favorable permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to calculate intrinsic clearance (Clᵢₙₜ). High Clᵢₙₜ (>50 µL/min/mg) suggests rapid metabolism .
  • Protein Binding : Equilibrium dialysis or ultrafiltration quantifies plasma protein binding, critical for dose adjustment .

How do substituents at the 5- and 6-positions affect physicochemical properties?

Q. Basic Research Focus

  • Methyl Groups (5,6-positions) : Increase lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing aqueous solubility .
  • Impact on pKa : The triazole nitrogen (pKa ~4–5) may protonate under physiological pH, influencing ionization and solubility .

Q. Advanced Research Focus

  • Salt Formation : Explore counterions (e.g., HCl, mesylate) to enhance solubility without altering bioactivity .
  • Co-crystallization : Design co-crystals with succinic acid or nicotinamide to improve dissolution rates .

What strategies mitigate toxicity risks during lead optimization?

Q. Advanced Research Focus

  • Cytotoxicity Screening : Use hepatic (HepG2) and renal (HEK293) cell lines to identify organ-specific toxicity at early stages .
  • Genotoxicity Assays : Ames test (bacterial reverse mutation) and micronucleus assays assess DNA damage potential .
  • Off-Target Profiling : Screen against panels of GPCRs, ion channels, and transporters (e.g., hERG) to predict cardiovascular or CNS side effects .

How can computational tools guide the optimization of this scaffold?

Q. Advanced Research Focus

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon modifying the morpholino or thioether groups .
  • ADMET Prediction : Software like Schrödinger’s QikProp estimates logP, solubility, and bioavailability to reduce experimental attrition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.